Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C11H14ClNO3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for temperature and reaction control, and large-scale purification methods such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: Products include azido derivatives or substituted amides.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors or conductive polymers.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiophene ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity.
Comparison with Similar Compounds
Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but with additional hydrogenation of the thiophene ring.
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: This compound lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the chloroacetyl group and the thiophene ring, providing a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-16-11(15)9-6(2)7(3)17-10(9)13-8(14)5-12/h4-5H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYWPOMMNZZPJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358749 |
Source
|
Record name | ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60442-34-4 |
Source
|
Record name | ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60442-34-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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